N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
Description
This compound features a pyrido[2,1-c][1,2,4]triazin-4-one core linked to a propanamide backbone, with a 2-methoxyphenethyl substituent on the nitrogen atom.
Properties
Molecular Formula |
C19H20N4O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C19H20N4O3/c1-26-16-7-3-2-6-14(16)11-12-20-18(24)10-9-15-19(25)23-13-5-4-8-17(23)22-21-15/h2-8,13H,9-12H2,1H3,(H,20,24) |
InChI Key |
VHZUIRLVDQDJDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCC2=NN=C3C=CC=CN3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrido[2,1-c][1,2,4]triazin-3-one core, followed by the introduction of the methoxyphenethyl group through nucleophilic substitution reactions. The final step involves the formation of the propanamide linkage under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrido[2,1-c][1,2,4]triazin-3-one core can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential for treating various diseases, although further research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The methoxyphenethyl group may interact with receptor sites, while the pyrido[2,1-c][1,2,4]triazin-3-one core may inhibit specific enzymes or proteins. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Pyrido-triazinone vs. Pyrazole/Triazole Derivatives Compounds such as N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide () replace the pyrido-triazinone core with pyrazole or 1,2,4-triazole rings. These simpler heterocycles reduce molecular complexity but may diminish binding affinity to targets requiring extended π-π interactions. For example, pyrazole derivatives in showed activity in SH-SY5Y neuroblastoma assays, suggesting that the pyrido-triazinone core in the target compound could enhance specificity for similar neuronal targets .
Pyrido-triazinone vs. Pyrazolo-pyrimidine/Chromenone Systems Example 53 in incorporates a pyrazolo[3,4-d]pyrimidine linked to a chromenone, which offers a larger planar structure compared to pyrido-triazinone. This difference may influence binding to kinase domains or DNA interfaces, though the propanamide linker in both compounds suggests shared transport or solubility characteristics .
Substituent Variations
2-Methoxyphenethyl vs. Diphenylpropyl The compound N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide () replaces the 2-methoxyphenethyl group with a bulkier, hydrophobic diphenylpropyl chain. The methoxy group in the target compound may mitigate oxidative metabolism, as seen in , where methoxy-containing triazoles exhibited favorable stability .
2-Methoxyphenethyl vs. Furan-ethyl
The analog N-[2-(furan-2-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide () substitutes the methoxyphenyl group with a furan ring. Furan’s electron-rich nature may alter electronic interactions with targets, while its smaller size could reduce steric hindrance. However, furans are prone to metabolic oxidation, whereas the methoxy group may offer greater stability .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
The target compound’s molecular weight (~378.43) positions it within the typical range for CNS-active drugs, whereas the diphenylpropyl analog’s higher weight may limit bioavailability. The methoxy group enhances solubility compared to diphenylpropyl but may reduce permeability relative to smaller substituents like furan .
Biological Activity
N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure features a methoxyphenethyl group linked to a pyrido[2,1-c][1,2,4]triazin-3-yl moiety through a propanamide chain. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | N-[2-(2-methoxyphenyl)ethyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
| InChI Key | VHZUIRLVDQDJDJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1CCNC(=O)CCC2=NN=C3C=CC=CN3C2=O |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the preparation of the pyrido[2,1-c][1,2,4]triazin-3-one core followed by nucleophilic substitution to introduce the methoxyphenethyl group. The final step involves amide coupling using reagents such as EDCI and HOBt to form the propanamide linkage .
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets. The methoxyphenethyl group may engage with receptor sites while the pyrido[2,1-c][1,2,4]triazin core could inhibit key enzymes or proteins involved in various biological pathways. Further investigations are needed to elucidate these interactions and their implications in therapeutic contexts .
Cytotoxicity Studies
Research has indicated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrido[2,1-c][1,2,4]triazin have shown promise in inhibiting proliferation in melanoma cells and other malignancies through mechanisms such as cell cycle arrest and apoptosis induction .
A comparative study on related triazole compounds demonstrated enhanced cytotoxicity against human malignant cell lines (e.g., MCF-7), suggesting that structural modifications can significantly influence biological activity .
Case Studies
Several studies have investigated the efficacy of triazine derivatives in cancer therapy:
- Study 1 : A derivative similar to this compound showed selective cytotoxicity against melanoma cells with an IC50 value significantly lower than that observed in normal cells .
- Study 2 : Another case highlighted the ability of triazole derivatives to induce apoptosis in breast cancer cell lines via mitochondrial pathways .
Comparative Analysis
When compared to other related compounds such as N-(2-hydroxyphenethyl)-3-(4-hydroxy-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide and N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide, this compound exhibits unique properties due to its specific functional groups which may confer distinct biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
